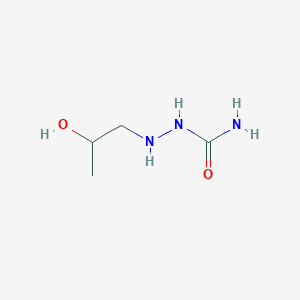
2-(2-Hydroxypropyl)hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxamide group (-CONH2) and a hydroxypropyl group (-CH2CHOHCH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the amidation of a carboxylic acid with hydrazine in the presence of a coupling reagent or catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Hydroxypropyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazine carboxamides.
科学研究应用
2-(2-Hydroxypropyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of chemical sensors and as a precursor for the synthesis of functional materials.
作用机制
The mechanism of action of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2-Hydroxypropyl)hydrazine-1-carboxamide can be compared with other hydrazine derivatives, such as:
Hydrazine-1-carboxamide: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.
2-(2-Hydroxyethyl)hydrazine-1-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl, leading to variations in reactivity and applications.
2-(2-Hydroxypropyl)hydrazine-1-thioamide:
属性
CAS 编号 |
53464-22-5 |
|---|---|
分子式 |
C4H11N3O2 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
(2-hydroxypropylamino)urea |
InChI |
InChI=1S/C4H11N3O2/c1-3(8)2-6-7-4(5)9/h3,6,8H,2H2,1H3,(H3,5,7,9) |
InChI 键 |
GWOKSGQTMKOHFT-UHFFFAOYSA-N |
规范 SMILES |
CC(CNNC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



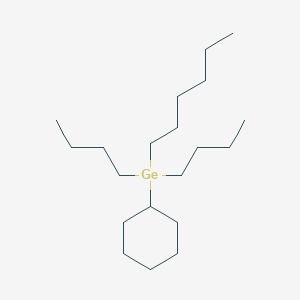

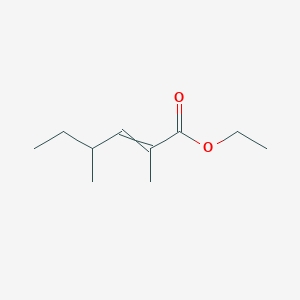
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
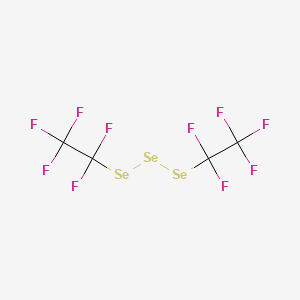
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
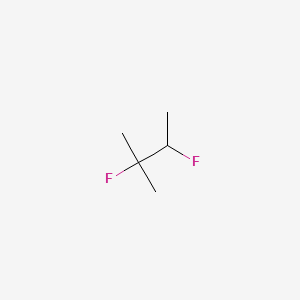
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
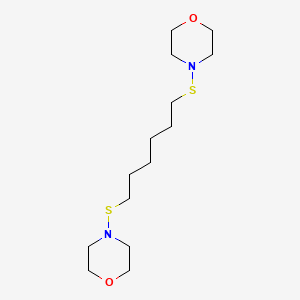

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

